molecular formula C10H11BrO2 B8302094 5-Bromo-6-isopropyl-benzo[1,3]dioxole

5-Bromo-6-isopropyl-benzo[1,3]dioxole

Cat. No. B8302094
M. Wt: 243.10 g/mol
InChI Key: VLFYGYDQXIJVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292901

Procedure details

2.94 g of 5-isopropyl-1,3-benzodioxole was dissolved in 30 ml of carbon tetrachloride to obtain a solution. A solution of 3.15 g of bromine in 5 ml of carbon tetrachloride was dropwise added to the solution at a temperature of -5° to 5° C. The obtained mixture was stirred at 10° C. for 8.5 hours. Nitrogen gas was passed through the resulting mixture, followed by the addition of a saturated aqueous solution of sodium hydrogencarbonate and an aqueous solution of sodium thiosulfate. The obtained mixture was extracted with chloroform and the organic layer was washed with a saturated aqueous solution of common salt, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated to obtain 4.38 g of the title compound as a crude oil. 1H-NMR (90 MHz, CDCl3) δ; 1.18(d, J=7.2 Hz, 6H), 3.31(sept, J=7.2 Hz, 1H), 5.88(s, 2H), 6.70(s, 1H), 6.91(s, 1H).
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:12]=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1)([CH3:3])[CH3:2].[Br:13]Br.C(=O)([O-])O.[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)(Cl)Cl>[Br:13][C:12]1[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][C:6]2[O:10][CH2:9][O:8][C:7]=2[CH:11]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
C(C)(C)C1=CC2=C(OCO2)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at 10° C. for 8.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
EXTRACTION
Type
EXTRACTION
Details
The obtained mixture was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous solution of common salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8.5 h
Name
Type
product
Smiles
BrC1=CC2=C(OCO2)C=C1C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.